molecular formula C10H10Cl2OS B14038567 1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one

1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one

Cat. No.: B14038567
M. Wt: 249.16 g/mol
InChI Key: RWNVDNZUGXTGEF-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and mercapto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of the mercapto group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using specialized equipment to handle the reactive intermediates. The process must be carefully monitored to maintain safety and efficiency, given the potential hazards associated with the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro groups, resulting in different derivatives.

    Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides, while substitution of the chloro groups can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and mercapto groups can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. This can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one
  • 1-Chloro-3-(2-(chloromethyl)-3-nitrophenyl)propan-2-one
  • 1-Chloro-3-(2-(chloromethyl)-3-aminophenyl)propan-2-one

Uniqueness

1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and mercapto groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-3-[2-(chloromethyl)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2

InChI Key

RWNVDNZUGXTGEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)CCl)CC(=O)CCl

Origin of Product

United States

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